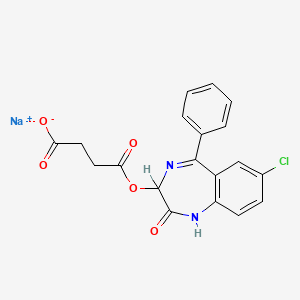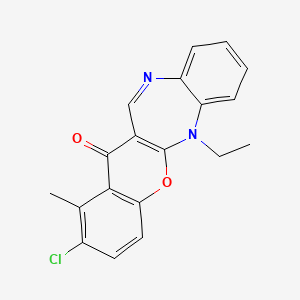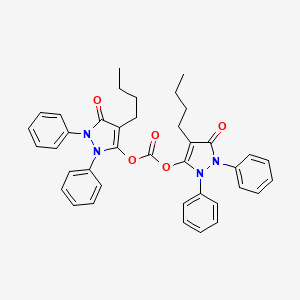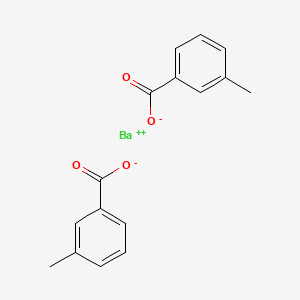
Barium m-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Barium m-methylbenzoate is an organic compound that belongs to the family of benzoate esters It is characterized by the presence of a barium ion complexed with m-methylbenzoate, which is a derivative of benzoic acid where a methyl group is attached to the meta position of the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Barium m-methylbenzoate can be synthesized through the reaction of barium hydroxide with m-methylbenzoic acid. The reaction typically involves dissolving barium hydroxide in water and then adding m-methylbenzoic acid to the solution. The mixture is heated to facilitate the reaction, resulting in the formation of this compound and water as a byproduct.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade barium hydroxide and m-methylbenzoic acid. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Barium m-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form barium benzoate and other oxidation products.
Reduction: Reduction reactions can convert this compound to barium toluate.
Substitution: The methyl group in the meta position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Barium benzoate and other carboxylate derivatives.
Reduction: Barium toluate.
Substitution: Barium halobenzoates.
Aplicaciones Científicas De Investigación
Barium m-methylbenzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other barium compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a contrast agent.
Industry: this compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which barium m-methylbenzoate exerts its effects involves the interaction of the barium ion with various molecular targets. The barium ion can form complexes with different ligands, affecting the structure and function of biomolecules. The pathways involved include ion exchange and coordination chemistry, which influence the compound’s reactivity and interactions.
Comparación Con Compuestos Similares
Similar Compounds
Barium benzoate: Similar structure but lacks the methyl group.
Barium toluate: Contains a methyl group in the para position instead of the meta position.
Barium halobenzoates: Substituted with halogen atoms instead of a methyl group.
Uniqueness
Barium m-methylbenzoate is unique due to the presence of the methyl group in the meta position, which influences its chemical reactivity and physical properties. This structural difference can lead to variations in its behavior in chemical reactions and its applications compared to other similar compounds.
Propiedades
Número CAS |
68092-47-7 |
|---|---|
Fórmula molecular |
C16H14BaO4 |
Peso molecular |
407.6 g/mol |
Nombre IUPAC |
barium(2+);3-methylbenzoate |
InChI |
InChI=1S/2C8H8O2.Ba/c2*1-6-3-2-4-7(5-6)8(9)10;/h2*2-5H,1H3,(H,9,10);/q;;+2/p-2 |
Clave InChI |
HTZMRMLUWYGQFB-UHFFFAOYSA-L |
SMILES canónico |
CC1=CC(=CC=C1)C(=O)[O-].CC1=CC(=CC=C1)C(=O)[O-].[Ba+2] |
Números CAS relacionados |
99-04-7 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




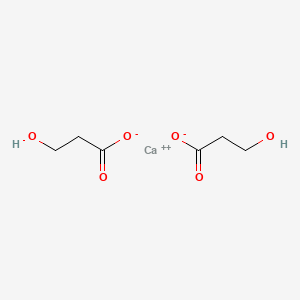


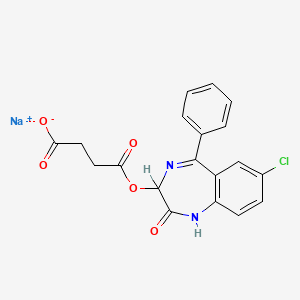
![[[2-(4-chloroanilino)-4-nitrobenzoyl]amino]thiourea](/img/structure/B12727595.png)



